1,10-Decane-D20-diol
Overview
Description
It is a diol with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of a decane chain, making it a versatile intermediate in various chemical processes.
Preparation Methods
1,10-Decane-D20-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid, a process similar to that used for producing 1,6-hexanediol . This method typically involves the use of a hydrogenation catalyst under high pressure and temperature conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
1,10-Decane-D20-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form decane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,10-Decane-D20-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polyesters and other polymers.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Medicine: It is utilized in the formulation of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 1,10-Decane-D20-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it useful in modifying the physical and chemical properties of polymers and other materials.
Comparison with Similar Compounds
1,10-Decane-D20-diol can be compared with other similar compounds, such as:
1,6-Hexanediol: Another diol with a shorter carbon chain, used in similar applications but with different physical properties.
1,8-Octanediol: A diol with an intermediate chain length, offering a balance between the properties of 1,6-hexanediol and 1,10-decanediol.
1,12-Dodecanediol: A diol with a longer carbon chain, providing different mechanical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, which can influence its reactivity and stability in various applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane-1,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKYAAJKYLFFN-KHKAULECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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